1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione
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Overview
Description
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azidomethyl group, a hydroxyl group, and a chlorinated pyrimidine ring. Its distinct chemical properties make it a subject of interest in research and development.
Preparation Methods
The synthesis of 1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring and the pyrimidine ring separately.
Formation of the Tetrahydrofuran Ring:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized with a chlorine atom at the 5-position.
Coupling Reaction: The two rings are then coupled together under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorinated pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-bromo-1H-pyrimidine-2,4-dione: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
1-((2R,4S,5R)-5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-3-(4-methoxy-benzyl)-5-methyl-1H-pyrimidine-2,4-dione: This compound has additional substituents on the pyrimidine ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
58349-28-3 |
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Molecular Formula |
C9H10ClN5O4 |
Molecular Weight |
287.66 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
NMSKSKMVOZYHDH-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CN=[N+]=[N-])O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CN=[N+]=[N-])O |
Origin of Product |
United States |
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